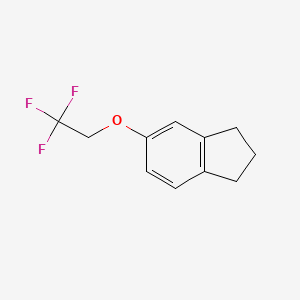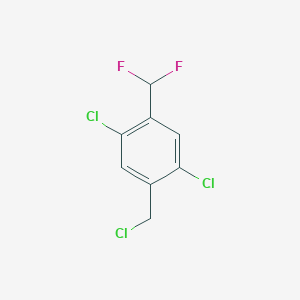![molecular formula C16H14F6O4 B6312059 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene CAS No. 1357628-17-1](/img/structure/B6312059.png)
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene (DTFB) is a new class of organic compound with potential applications in a wide range of fields. It has been found to have unique properties that make it suitable for use in various research studies and laboratory experiments.
科学研究应用
1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene has been found to have a variety of applications in scientific research. It has been used as a substrate for the synthesis of a range of compounds, including polymers, organometallic compounds, and pharmaceuticals. It has also been used as a reagent in organic synthesis reactions and as a catalyst in the synthesis of polymers. Additionally, it has been used in analytical chemistry to detect the presence of various compounds, such as amino acids and carbohydrates.
作用机制
The mechanism of action of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene is not yet fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which enables it to interact with other molecules and cause certain reactions to occur. Additionally, it is believed that the compound can act as a catalyst in certain reactions, as it can facilitate the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can interact with certain enzymes in the body and affect their activity, which could lead to changes in biochemical and physiological processes. Additionally, it has been found to have antimicrobial activity against certain bacteria, which could potentially be used to treat infections.
实验室实验的优点和局限性
The main advantage of using 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene in laboratory experiments is its high reactivity, which makes it suitable for use in a variety of reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with care. Additionally, it is expensive and may not be suitable for large-scale experiments due to its high cost.
未来方向
The potential future directions for the use of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene are vast. It could be used to develop new pharmaceuticals, polymers, and organometallic compounds. Additionally, it could be used in analytical chemistry to detect the presence of certain compounds and in organic synthesis reactions. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to develop new methods for synthesizing it.
合成方法
The synthesis of 1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene involves the reaction of 2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl chloride (TFMB) with 1,3-diethoxy-1,3-butadiene (DEDB) in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at a temperature of around 100 °C. The reaction proceeds in two steps: first, the TFMB reacts with the DEDB to form a diene intermediate; then, the base catalyzes the elimination of the chloride ion to form the desired product, this compound.
属性
IUPAC Name |
(2E)-3-ethoxy-2-(ethoxymethylidene)-1-[2,4,5-trifluoro-3-(trifluoromethoxy)phenyl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6O4/c1-4-24-7-10(8(3)25-5-2)14(23)9-6-11(17)13(19)15(12(9)18)26-16(20,21)22/h6-7H,3-5H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZKNKANRZFIK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=C)OCC)C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=C)OCC)/C(=O)C1=CC(=C(C(=C1F)OC(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














